N-((1R,3s,5S)-8-azabicyclooctan-3-yl)isobutyramide is a conformationally rigid nortropane derivative utilized extensively as a late-stage intermediate in the synthesis of CCR5 antagonists, most notably Maraviroc [1]. Featuring a precise endo (3s) stereocenter and a reactive isobutyramide moiety, this compound serves as the direct precursor for constructing the 1,2,4-triazole pharmacophore via cyclization with acetic hydrazide [2]. In procurement contexts, it is frequently sourced either as the free secondary amine to allow divergent reductive amination at the 8-position, or as its N-benzyl protected analog (CAS 376348-67-3) for linear API scale-up [3]. Its rigid bicyclic scaffold is critical for locking downstream derivatives into the exact spatial orientation required for high-affinity chemokine receptor binding.
Substituting this specific intermediate with flexible piperidine analogs or alternative stereoisomers fundamentally compromises both synthesis and final API performance. The 8-azabicyclooctane core is specifically selected over flexible 1,3-propanediamine or piperidine scaffolds because its rigidity forces the basic nitrogen into a critical salt-bridge interaction with the Glu283 residue of the CCR5 receptor, a conformation that flexible analogs struggle to achieve without increasing off-target hERG ion channel affinity [1]. Furthermore, substituting the endo (3s) isomer with the exo (3r) isomer or a racemic mixture results in a misalignment of the subsequently formed triazole ring, preventing essential hydrogen bonding with Tyr37 and causing a catastrophic loss of antiviral potency [2]. Finally, procuring a pre-cyclized triazole intermediate instead of this isobutyramide restricts the synthetic pathway, eliminating the ability to generate novel heterocycle derivatives for advanced probe discovery [3].
The rigid tropane core provided by this intermediate is essential for decoupling CCR5 antagonist activity from hERG channel inhibition. Final APIs derived from this 8-azabicyclooctane scaffold (e.g., Maraviroc) consistently demonstrate hERG IC50 values >10 µM, indicating an excellent cardiac safety profile [1]. In contrast, flexible piperidine-based replacements often exhibit significantly higher hERG affinity (IC50 < 3 µM) due to unconstrained hydrophobic interactions, requiring extensive and costly re-optimization [2].
| Evidence Dimension | hERG Ion Channel Inhibition (IC50) |
| Target Compound Data | > 10 µM (Tropane-core derivatives) |
| Comparator Or Baseline | < 3 µM (Typical flexible piperidine analogs) |
| Quantified Difference | > 3-fold improvement in safety margin |
| Conditions | In vitro hERG patch-clamp / binding assays |
Procuring the rigid tropane scaffold minimizes late-stage cardiotoxicity failures compared to cheaper, flexible amine precursors.
The specific (1R,3s,5S) endo configuration of the isobutyramide group is non-negotiable for target engagement. Molecular modeling and binding assays confirm that the endo-derived triazole forms a critical hydrogen bond with the Tyr37 residue of the CCR5 pocket [1]. Utilizing the exo isomer misaligns this pharmacophore, resulting in a severe drop in antiviral potency (often shifting IC50 from the low nanomolar range to micromolar inactivity) [2].
| Evidence Dimension | CCR5 Antiviral Potency (IC50) |
| Target Compound Data | ~2.0 nM (endo-derived API, Maraviroc) |
| Comparator Or Baseline | Micromolar range (exo-derived analogs) |
| Quantified Difference | >100-fold loss of potency |
| Conditions | Cell-based HIV-1 envelope gp120 binding / entry assays |
Strict procurement of the 3s (endo) isomer prevents the costly synthesis of inactive API batches caused by stereochemical mismatch.
As a late-stage precursor, this isobutyramide enables highly efficient, convergent synthesis of the 1,2,4-triazole ring. Reaction of the isobutyramide with acetic hydrazide yields the target triazole in high conversions (typically >75% yield) under standard reflux conditions [1]. Attempting to synthesize the triazole first and subsequently couple it to the bicyclic core often results in lower overall yields and requires more complex protecting group strategies.
| Evidence Dimension | Late-stage Triazole Formation Yield |
| Target Compound Data | >75% yield via isobutyramide cyclization |
| Comparator Or Baseline | Lower overall efficiency via pre-formed triazole coupling |
| Quantified Difference | Streamlined convergent step vs. multi-step linear coupling |
| Conditions | Standard process chemistry scale-up (e.g., acetic hydrazide in organic solvent) |
Using the isobutyramide as the cyclization precursor significantly streamlines the API manufacturing process and reduces overall step count.
This compound (often via its N-benzyl protected form) is the definitive industrial precursor for Maraviroc. The isobutyramide moiety is directly cyclized with acetic hydrazide to form the API's signature 3-isopropyl-5-methyl-1,2,4-triazole ring, making it indispensable for large-scale antiretroviral production [1].
In advanced pharmacological research, the free 8-position amine allows chemists to append novel linker moieties via reductive amination, while retaining the isobutyramide for subsequent triazole formation. This divergent approach is critical for developing bivalent probes that target opioid-exacerbated HIV-1 infectivity [2].
Because the 8-azabicyclooctane core inherently mitigates hERG ion channel affinity compared to flexible piperidines, medicinal chemists prioritize this scaffold when building libraries of conformationally restricted chemokine antagonists to ensure high cardiac safety margins [3].